molecular formula C30H15N4Na5O16S5 B13745855 Pentasodium 4-((4-((3,6-disulphonato-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)-3-hydroxynaphthalene-2,7-disulphonate CAS No. 13083-09-5

Pentasodium 4-((4-((3,6-disulphonato-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)-3-hydroxynaphthalene-2,7-disulphonate

Cat. No.: B13745855
CAS No.: 13083-09-5
M. Wt: 962.7 g/mol
InChI Key: BRDKDUIVKAWUDZ-UHFFFAOYSA-I
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Description

Pentasodium 4-[[4-[(3,6-disulfonato-1-naphthyl)azo]-6-sulfonato-1-naphthyl]azo]-3-hydroxynaphthalene-2,7-disulfonate is a complex organic compound with the molecular formula C30H15N4Na5O16S5. It is known for its vibrant color properties and is commonly used as a dye in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentasodium 4-[[4-[(3,6-disulfonato-1-naphthyl)azo]-6-sulfonato-1-naphthyl]azo]-3-hydroxynaphthalene-2,7-disulfonate involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 3,6-disulfonato-1-naphthylamine, followed by coupling with 6-sulfonato-1-naphthylamine .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Pentasodium 4-[[4-[(3,6-disulfonato-1-naphthyl)azo]-6-sulfonato-1-naphthyl]azo]-3-hydroxynaphthalene-2,7-disulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced to form amines and other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonated naphthoquinones, while reduction may produce various amines .

Scientific Research Applications

Pentasodium 4-[[4-[(3,6-disulfonato-1-naphthyl)azo]-6-sulfonato-1-naphthyl]azo]-3-hydroxynaphthalene-2,7-disulfonate has a wide range of scientific research applications, including:

    Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.

    Biology: Employed in staining techniques for visualizing biological samples.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Widely used as a dye in textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of Pentasodium 4-[[4-[(3,6-disulfonato-1-naphthyl)azo]-6-sulfonato-1-naphthyl]azo]-3-hydroxynaphthalene-2,7-disulfonate involves its interaction with molecular targets through various pathways. The compound’s azo groups can undergo reduction to form amines, which can then interact with biological molecules. Additionally, its sulfonate groups enhance its solubility and facilitate its interaction with different substrates .

Comparison with Similar Compounds

Similar Compounds

    Tetrasodium 7-hydroxy-8-[(4-sulphonato-1-naphthyl)azo]naphthalene-1,3,6-trisulphonate: Another sulfonated azo dye with similar applications.

    Pentasodium bis[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2,7-disulphonato(4-)]chromate(5-): A complex azo dye with additional functional groups.

Uniqueness

Pentasodium 4-[[4-[(3,6-disulfonato-1-naphthyl)azo]-6-sulfonato-1-naphthyl]azo]-3-hydroxynaphthalene-2,7-disulfonate is unique due to its multiple sulfonate groups, which enhance its solubility and stability in aqueous solutions. This makes it particularly useful in applications where water solubility is crucial.

Properties

CAS No.

13083-09-5

Molecular Formula

C30H15N4Na5O16S5

Molecular Weight

962.7 g/mol

IUPAC Name

pentasodium;4-[[4-[(3,6-disulfonatonaphthalen-1-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-3-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C30H20N4O16S5.5Na/c35-30-28(55(48,49)50)12-16-10-18(52(39,40)41)2-5-22(16)29(30)34-32-25-7-8-26(24-13-19(53(42,43)44)3-6-23(24)25)31-33-27-14-20(54(45,46)47)11-15-9-17(51(36,37)38)1-4-21(15)27;;;;;/h1-14,35H,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50);;;;;/q;5*+1/p-5

InChI Key

BRDKDUIVKAWUDZ-UHFFFAOYSA-I

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=C6C=CC(=CC6=CC(=C5O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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